molecular formula C22H19N3O2 B4824934 5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4824934
M. Wt: 357.4 g/mol
InChI Key: VMEUFDKTYBCOCS-UHFFFAOYSA-N
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Description

5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a biphenyl group, a propyl chain, and a pyrido[2,3-d]pyrimidine core, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 5-(4-biphenylyl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .

Mode of Action

5-(4-biphenylyl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression . The compound’s inhibitory effect on CDK2 is potent, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM, compared to the control drug sorafenib with an IC50 of 0.184 ± 0.01 μM .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This leads to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a primary concern .

Pharmacokinetics

Its potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .

Result of Action

The result of the action of 5-(4-biphenylyl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a significant inhibition of cell proliferation . It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values as low as 45 nM and 6 nM, respectively . Additionally, it induces apoptosis within HCT cells .

Biochemical Analysis

Biochemical Properties

5-(4-biphenylyl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are crucial in cell signaling pathways . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of 5-(4-biphenylyl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PI3K and protein tyrosine kinases leads to altered cell proliferation, apoptosis, and metabolic processes . These effects are particularly significant in cancer cells, where the compound exhibits antiproliferative activity by inducing cell cycle arrest and promoting apoptosis.

Molecular Mechanism

At the molecular level, 5-(4-biphenylyl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of PI3K and protein tyrosine kinases, inhibiting their enzymatic activity . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, the compound’s structure allows it to interact with other cellular targets, further influencing its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-biphenylyl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 5-(4-biphenylyl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and anti-inflammatory effects without causing toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

5-(4-biphenylyl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity . These metabolic processes can lead to the formation of active or inactive metabolites, which may further influence the compound’s biological effects.

Transport and Distribution

The transport and distribution of 5-(4-biphenylyl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in various cellular compartments . This distribution is crucial for its biological activity, as it determines the compound’s localization and interaction with target biomolecules.

Subcellular Localization

The subcellular localization of 5-(4-biphenylyl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and signaling proteins . Additionally, it may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modulate cellular processes and exert its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The process can be carried out by heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The reaction conditions, such as the nature of the acyl group, can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce oxygen-containing functional groups, while substitution reactions can yield derivatives with different substituents on the pyrido[2,3-d]pyrimidine core .

Scientific Research Applications

5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-biphenyl-4-yl-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups and the biphenyl moiety, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

5-(4-phenylphenyl)-1-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-2-14-25-20-19(21(26)24-22(25)27)18(12-13-23-20)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEUFDKTYBCOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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